Timepidium bromide

概要

説明

準備方法

合成経路と反応条件: 臭化チメピジウムは、3-(ジ-2-チエニルメチレン)-5-メトキシ-1,1-ジメチルピペリジニウムと臭化物イオンを反応させる多段階プロセスによって合成されます . 反応条件は、通常、有機溶媒の使用と制御された温度を含むため、目的の生成物の純度と収率が保証されます。

工業生産方法: 臭化チメピジウムの工業生産には、自動化された反応器と厳格な品質管理対策を用いた大規模合成が含まれます。 このプロセスには、中間体および最終生成物の精製が、結晶化および濾過技術によって含まれ、医薬品用途に適した高純度レベルが達成されます .

化学反応の分析

反応の種類: 臭化チメピジウムは、次を含むさまざまな化学反応を起こします。

置換反応: 特定の条件下で、臭化物イオンは他のハロゲン化物または求核剤と置換される可能性があります。

酸化および還元反応: この化合物のチオフェン環は、酸化または還元を受け、化合物の電子特性が変化する可能性があります.

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化物と求核剤が含まれ、反応は通常、極性溶媒中で中程度の温度で行われます。

酸化反応: 過酸化水素または過マンガン酸カリウムなどの酸化剤は、酸性または塩基性条件下で使用されます。

主な生成物:

置換反応: 生成物には、ハロゲン化誘導体または求核剤置換された化合物が含まれます。

酸化および還元反応: 生成物には、酸化または還元されたチオフェン誘導体が含まれます.

科学的研究の応用

Chemical Properties and Mechanism of Action

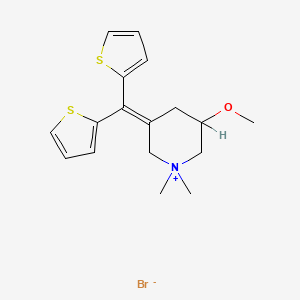

- Molecular Formula : C17H22BrNOS2

- CAS Registry Number : 35035-05-3

- Mechanism : Timepidium bromide acts primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological functions including smooth muscle contraction and glandular secretion.

Therapeutic Applications

This compound is primarily used for the following therapeutic indications:

-

Gastrointestinal Disorders :

- It is effective in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders by reducing spasm and secretion in the digestive tract .

- Studies have shown that it inhibits spontaneous and induced motility in various gastrointestinal regions, demonstrating efficacy comparable to other anticholinergics like atropine .

-

Neurological Conditions :

- This compound has been utilized in managing neurological symptoms, including hiccups and seizures, where it acts on neurotransmitter systems involving acetylcholine and GABA .

- A molecular docking study indicated that timepidium exhibits strong binding affinity to acetylcholine receptors, suggesting potential for further neurological applications .

- Pain Management :

- Dermatological Reactions :

Pharmacological Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- Smooth Muscle Activity : Research indicates that timepidium significantly inhibits gastric acid secretion and gallbladder motility, while showing variable effects on urinary bladder function compared to other anticholinergics .

- Absorption Studies : Investigations into the intestinal absorption of timepidium suggest that various factors influence its bioavailability, which is crucial for optimizing therapeutic efficacy .

Case Study Examples

- Eosinophilic Pustular Folliculitis :

- Neurological Manifestations :

Data Summary Table

作用機序

臭化チメピジウムは、ムスカリン受容体拮抗薬として機能します。 これらの受容体におけるアセチルコリンの作用を阻害することにより、消化管内の平滑筋の収縮と腺分泌を効果的に減少させます . このメカニズムは、けいれんとその関連する痛みを軽減するのに役立ち、過敏性腸症候群や消化性潰瘍などの疾患の貴重な治療選択肢となります .

類似の化合物:

独自性: 臭化チメピジウムのユニークな特徴は、第四級窒素であり、血脳関門を通過することを防ぎ、中枢系への副作用なしに末梢的に作用することを保証します . この特性により、中枢神経系に関連する副作用を引き起こすことなく、消化器疾患の治療に特に適しています。

類似化合物との比較

Tipepidine: Similar in structure but lacks the quaternary methyl group and methoxy ether present in timepidium bromide.

Hyoscine: Used for similar indications but has a different chemical structure and pharmacokinetic profile.

Uniqueness: this compound’s unique feature is its quaternary nitrogen, which prevents it from crossing the blood-brain barrier, ensuring peripheral action without central side effects . This property makes it particularly suitable for treating gastrointestinal disorders without causing central nervous system-related side effects.

生物活性

Timepidium bromide, a small molecule drug classified as an anticholinergic agent, is primarily utilized in the treatment of various conditions related to the nervous system, particularly for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Chemical and Pharmacological Profile

- Molecular Formula : C17H22BrNOS2

- CAS Registry Number : 35035-05-3

- Drug Type : Small molecule

- Mechanism of Action : Muscarinic acetylcholine receptor (mAChR) antagonist

This compound functions by inhibiting muscarinic acetylcholine receptors, which are implicated in various physiological responses, including smooth muscle contraction and neurotransmitter release. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it effective in treating conditions associated with excessive cholinergic activity.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Pain Management : Primarily used for alleviating pain associated with gastrointestinal disorders.

- Neurological Disorders : Its anticholinergic properties have been explored in the context of neurological conditions such as epilepsy and hiccups associated with pneumonia .

- Dermatological Reactions : A case study reported eosinophilic pustular folliculitis induced by this compound in combination with allopurinol, highlighting the need for careful monitoring of dermatological side effects .

Eosinophilic Pustular Folliculitis

A notable case involved a 57-year-old woman who developed eosinophilic pustular folliculitis after receiving this compound for ureterolithiasis. The patient exhibited numerous papules and pustules on her face and upper trunk, which were histologically confirmed to be eosinophilic in nature. Following the discontinuation of this compound along with allopurinol, the skin lesions improved significantly .

Molecular Docking Studies

Recent molecular docking analyses have demonstrated that this compound exhibits strong binding affinity to acetylcholine receptors. The docking results indicated that Timepidium produced favorable geometric configurations when interacting with these receptors, suggesting its potential efficacy in modulating cholinergic signaling pathways .

Biological Activity Summary Table

Research Findings

- Pharmacological Actions : Research indicates that this compound affects smooth muscle motility and digestive secretions, further supporting its use as an anticholinergic agent .

- Metabolic Fate : Studies on the metabolic pathways of Timepidium have revealed the presence of colored metabolites excreted via bile and urine, indicating its metabolic processing in vivo .

- Therapeutic Importance : The compound is part of a broader class of thiophene derivatives known for diverse biological activities, including anti-inflammatory and antimicrobial effects .

特性

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NOS2.BrH/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16;/h4-9,14H,10-12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSXMEPZSHLZFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023672 | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35035-05-3 | |

| Record name | Timepidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35035-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timepidium bromide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035035053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timepidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIMEPIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9E4766V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。